molecular formula C21H25N3OS B11038202 N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11038202
M. Wt: 367.5 g/mol
InChI Key: IARDBRUEYIGLKZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves a multistep process. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with cycloheptylamine and p-tolylacetic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide stands out due to its unique cycloheptyl and p-tolyl substituents, which may enhance its biological activity and selectivity compared to similar compounds . These structural features contribute to its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-cycloheptyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H25N3OS/c1-15-8-10-16(11-9-15)19-13-24-18(14-26-21(24)23-19)12-20(25)22-17-6-4-2-3-5-7-17/h8-11,13-14,17H,2-7,12H2,1H3,(H,22,25)

InChI Key

IARDBRUEYIGLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCCC4

Origin of Product

United States

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